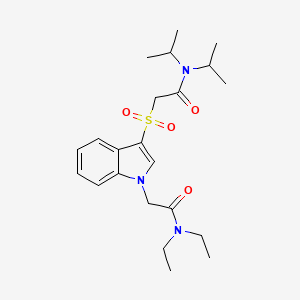

2-((1-(2-(dietilamino)-2-oxoethyl)-1H-indol-3-il)sulfonil)-N,N-diisopropilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C22H33N3O4S and its molecular weight is 435.58. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Etiquetado fluorescente y biomoléculas

El etiquetado fluorescente juega un papel crucial en diversas disciplinas científicas, incluidas las ciencias ambientales, la medicina, la farmacia y la biología celular. Los investigadores utilizan etiquetas fluorescentes para detectar y rastrear biomoléculas como aminoácidos, péptidos, proteínas, ácidos nucleicos y carbohidratos. Entre los materiales fluorescentes orgánicos, los derivados de cumarina destacan como compuestos esenciales.

- Pereira, A., Martins, S., & Caldeira, A. T. (2019). Coumarins as Fluorescent Labels of Biomolecules. Phytochemicals in Human Health. DOI: 10.5772/intechopen.85973

Inhibición de la anhidrasa carbónica II

Otra aplicación interesante involucra la interacción del compuesto con la anhidrasa carbónica II (CA II). La estructura híbrida 4-{2-[1-(2-oxo-2H-croman-3-il)etilidén]hidrazino}bencenosulfonamida ha demostrado una potente inhibición de la CA II, con un valor de KI de 13.23 nM. Esta actividad supera la del fármaco de referencia acetazolamida (AZA) con un valor de KI de 12.1 nM .

Mecanismo De Acción

Target of Action

The compound, also known as 2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfonyl)-N,N-bis(propan-2-yl)acetamide, is a sulfonamide derivative . Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA . This makes DHFR a crucial target in antimicrobial and antitumor activities .

Mode of Action

Sulfonamides, including our compound of interest, act as competitive inhibitors of the enzyme DHFR . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents the formation of folic acid, a vital component for bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of nucleotides. This leads to a decrease in DNA synthesis and cell replication, particularly in rapidly dividing cells such as bacteria and cancer cells .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted by the kidneys, and their elimination can be affected by urinary pH .

Result of Action

The inhibition of DHFR leads to a decrease in bacterial or tumor cell replication, resulting in a reduction of infection or tumor size . .

Propiedades

IUPAC Name |

2-[3-[2-[di(propan-2-yl)amino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4S/c1-7-23(8-2)21(26)14-24-13-20(18-11-9-10-12-19(18)24)30(28,29)15-22(27)25(16(3)4)17(5)6/h9-13,16-17H,7-8,14-15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGFCQLYXAMPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2,3'-bithiophene]-5-yl}-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2506528.png)

![3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID](/img/structure/B2506529.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2506530.png)

![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

![1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)